molecular formula C12H18O3 B8723665 Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 23068-96-4

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No. B8723665
CAS RN: 23068-96-4
M. Wt: 210.27 g/mol
InChI Key: ZJFLUTUHAQHFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

23068-96-4

Product Name

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-5-15-11(14)10-8(2)6-9(13)7-12(10,3)4/h6,10H,5,7H2,1-4H3

InChI Key

ZJFLUTUHAQHFCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=CC(=O)CC1(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1020 ml (1041 g, 8.00 mol) of ethyl acetoacetate, 960 ml (824 g, 8.40 mol) of mesityl oxide, 1000 ml of heptane, 600 ml of toluene, and 175 g of zinc chloride was heated at reflux in a 5000 ml round bottom flask while stirring. The flask was equipped with a Dean-Stark trap and drying tube. After 24 h, an additional 25 g of zinc chloride was added and refluxing continued for 36 h. After cooling, the reaction mixture was washed with 1500 ml of water, 5% sodium bicarbonate solution (2×1000 ml), and another 1500 ml of water. Removal of solvent by evaporation yielded 979 g of crude product. Distillation of the crude product provided 453.5 g of the desired ester which represents 27.0% yield. Distillation was at 124°-5° C. (3.0 torr).
Quantity
1020 mL
Type
reactant
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
175 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.